molecular formula C10H14N2O3S2 B14813971 N-(5-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanesulfonamide

N-(5-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanesulfonamide

Cat. No.: B14813971
M. Wt: 274.4 g/mol
InChI Key: YDUQHPRZSHCCFU-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanesulfonamide is an organic compound with the molecular formula C10H14N2O3S2 and a molecular weight of 274.364 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanesulfonamide involves nucleophilic and amidation reactions . The process typically starts with the preparation of the pyridine ring, followed by the introduction of the cyclopropoxy and methylthio groups. The final step involves the addition of the methanesulfonamide group under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for larger-scale production. This includes the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-(5-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways . The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with cyclopropoxy, methylthio, and methanesulfonamide groups . Examples include:

  • N-(5-Cyclopropoxy-6-(methylamino)pyridin-2-YL)methanesulfonamide
  • N-(5-Cyclopropoxy-6-(trifluoromethyl)pyridin-2-YL)methanesulfonamide

Uniqueness

N-(5-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C10H14N2O3S2

Molecular Weight

274.4 g/mol

IUPAC Name

N-(5-cyclopropyloxy-6-methylsulfanylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C10H14N2O3S2/c1-16-10-8(15-7-3-4-7)5-6-9(11-10)12-17(2,13)14/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

YDUQHPRZSHCCFU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=N1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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